The Physicochemical and Synthetic Profile of 2-Amino-6-bromo-4-chlorophenol Hydrochloride
The Physicochemical and Synthetic Profile of 2-Amino-6-bromo-4-chlorophenol Hydrochloride
Executive Summary & Structural Rationale
In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized halogenated anilines and phenols serve as indispensable building blocks. 2-Amino-6-bromo-4-chlorophenol hydrochloride (and its free base) represents a privileged scaffold characterized by a precise substitution pattern: a hydroxyl group at C1, an amino group at C2, a chlorine atom at C4, and a bromine atom at C6.
From a molecular design perspective, this specific arrangement is highly strategic. The para-chlorine atom provides metabolic stability by blocking cytochrome P450-mediated aromatic oxidation[1]. The ortho-bromine atom, possessing a large van der Waals radius, introduces significant steric bulk. This steric hindrance restricts the rotational freedom of the adjacent amino and hydroxyl groups, locking the molecule into specific dihedral conformations. This conformational restriction is critical when synthesizing urea or amide derivatives, as it pre-organizes the pharmacophore to perfectly fit into the narrow, hydrophobic binding pockets of target kinases[1].
Physicochemical Profiling
Understanding the physicochemical properties of both the free base and the hydrochloride salt is crucial for downstream synthetic planning, particularly regarding solubility and phase-transfer operations. The hydrochloride salt is generally preferred for long-term storage due to its enhanced resistance to atmospheric oxidation compared to the electron-rich free base.
| Property | 2-Amino-6-bromo-4-chlorophenol (Free Base) | 2-Amino-6-bromo-4-chlorophenol HCl (Salt) |
| CAS Number | 179314-60-4[2] | 858013-99-7[3] |
| Molecular Formula | C₆H₅BrClNO[4] | C₆H₆BrCl₂NO[5] |
| Molecular Weight | 222.47 g/mol [4] | 258.93 g/mol [5] |
| Topological Polar Surface Area | 46.25 Ų[6] | > 50.0 Ų (Protonated) |
| Predicted XLogP3 | 2.97[6] | ~1.80 (Adjusted for ionization) |
| Physical State | Solid / Powder | Crystalline Solid |
| Storage Conditions | 2-8°C, inert atmosphere, dark[4] | Room temp to 8°C, desiccated |
Synthetic Methodology: A Self-Validating Workflow
The synthesis of 2-amino-6-bromo-4-chlorophenol hydrochloride requires strict chemoselectivity. The primary challenge is reducing the nitro precursor without cleaving the sensitive carbon-halogen (C-Br, C-Cl) bonds.
Figure 1: Chemoselective synthetic workflow for 2-amino-6-bromo-4-chlorophenol HCl.
Step-by-Step Protocol & Causality
Step 1: Electrophilic Aromatic Bromination
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Procedure: Dissolve 4-chloro-2-nitrophenol (1.0 eq) in glacial acetic acid. Cool the reactor to 0-5°C. Add elemental bromine ( Br2 , 1.05 eq) dropwise over 30 minutes. Stir for 2 hours at room temperature.
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Causality: Glacial acetic acid acts as a polar protic solvent that stabilizes the bromonium ion intermediate while preventing over-oxidation. The strong electron-donating effect of the hydroxyl group directs the incoming bromine strictly to the remaining unsubstituted ortho position (C6), as the para position is already occupied by chlorine.
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Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the starting material spot confirms completion. Quench with aqueous sodium bisulfite; a color change from deep red to pale yellow validates the neutralization of excess bromine.
Step 2: Chemoselective Béchamp Reduction
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Procedure: Suspend the isolated 2-bromo-4-chloro-6-nitrophenol in an ethanol/water mixture (4:1). Add iron powder (5.0 eq) and ammonium chloride ( NH4Cl , 2.0 eq). Reflux at 80°C for 4 hours. Filter hot through a Celite pad to remove iron oxides.
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Causality: Standard catalytic hydrogenation (e.g., Pd/C with H2 ) cannot be used here, as it would rapidly trigger hydrodehalogenation, stripping the chlorine and bromine atoms off the aromatic ring. The Béchamp reduction (Fe/ NH4Cl ) provides absolute chemoselectivity, reducing only the nitro group to an amine.
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Self-Validation: Analyze the filtrate via LC-MS. The presence of the m/z 221.9 [M+H]+ peak and the absence of the nitro precursor peak validates successful reduction[7].
Step 3: Anhydrous Salt Formation
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Procedure: Dissolve the crude free base in anhydrous 1,4-dioxane. Cool to 0°C. Dropwise, add a solution of 4M HCl in dioxane (1.2 eq). Stir for 1 hour. Filter the resulting precipitate and wash with cold diethyl ether.
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Causality: Utilizing anhydrous dioxane prevents the hydrolysis of the product and avoids the formation of hydrates. It forces the immediate crystallization of the hydrochloride salt due to its low solubility in ethereal solvents.
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Self-Validation: Test the pH of the mother liquor to ensure it remains highly acidic (pH < 2), validating that an excess of HCl was maintained. Perform a silver nitrate ( AgNO3 ) test on a dissolved sample of the final powder; an immediate white precipitate of AgCl validates the successful formation of the hydrochloride salt.
Pharmacological & Chemical Applications
RAF Kinase Inhibition (Oncology)
Derivatives of 2-amino-6-bromo-4-chlorophenol are heavily utilized in the development of targeted therapeutics for oncology, specifically as RAF kinase inhibitors[1]. Mutations in the B-Raf kinase (such as the V600E mutation) lead to the constitutive hyperactivation of the MAPK/ERK signaling pathway, driving uncontrolled tumor cell proliferation.
When this compound is utilized as a core scaffold, the amino group is often functionalized into an amide or urea. The resulting molecule acts as a competitive inhibitor at the ATP-binding site of the mutant B-Raf kinase. The precise halogenation (Br and Cl) ensures the molecule perfectly anchors into the hydrophobic sub-pockets of the kinase hinge region[1].
Figure 2: Mechanism of action for B-Raf V600E inhibitors derived from the target scaffold.
Organotin(IV) Schiff Base Complexes
Beyond organic small-molecule drugs, the free base is utilized to synthesize Schiff base ligands via condensation with salicylaldehyde derivatives. These ligands coordinate to tin(IV) centers in a tridentate (ONO) manner. The resulting organotin(IV) complexes demonstrate potent antimicrobial efficacy against various bacterial and fungal strains, as well as distinct cytotoxic profiles against cancer cell lines[8].
Safety, Handling, and Regulatory Compliance
As a highly active halogenated aniline derivative, 2-amino-6-bromo-4-chlorophenol hydrochloride requires stringent laboratory safety protocols.
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GHS Hazard Classifications: The compound is classified under Acute Toxicity Category 4 (H302, H312, H332: Harmful if swallowed, in contact with skin, or inhaled)[3][9].
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Irritation & Target Organ Toxicity: It causes skin irritation (H315) and serious eye irritation (H319). Furthermore, it is classified under STOT SE 3 (H335, H336), indicating it may cause respiratory irritation and central nervous system depression (drowsiness/dizziness)[3][4][9].
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Handling Directives: All synthetic manipulations, especially the transfer of the dry powder, must be conducted within a certified Class II fume hood. Personnel must utilize nitrile gloves (double-gloving recommended during synthesis) and tightly fitted safety goggles.
References
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NextSDS. 2-amino-6-bromo-4-chlorophenol hydrochloride — Chemical Substance Information. Retrieved from: [Link]
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NextSDS. 2-amino-5-bromo-3-chlorophenol — Chemical Substance Information. Retrieved from: [Link]
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Namiki Shoji Co., Ltd. Building Blocks Catalogue October 2022. Retrieved from:[Link]
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Gupta, Y. K., & Sharma, N. B. (2024). A Review : Synthetic and Applied Aspects of Organotin(IV) Complexes of Schiff Bases. ResearchGate. Retrieved from:[Link]
- Google Patents. US10167279B2 - Compounds and compositions as RAF kinase inhibitors.
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PubChemLite / Université du Luxembourg. 2-amino-6-bromo-4-chlorophenol (C6H5BrClNO). Retrieved from: [Link]
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